
Hydroxyde de baryum hydraté
Vue d'ensemble
Description
Barium hydroxide hydrate is a chemical compound with the formula Ba(OH)₂·xH₂O, where x represents the number of water molecules associated with each barium hydroxide unit. The most common form is the octahydrate, Ba(OH)₂·8H₂O. This compound appears as a white solid and is sparingly soluble in water. It is known for its use as a weak alkali in volumetric analysis and various industrial applications .
Applications De Recherche Scientifique
Barium hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used in analytical chemistry for the titration of weak acids, particularly organic acids.
Biology: Barium hydroxide is used in the preparation of certain biological buffers and reagents.
Medicine: It has limited direct applications in medicine but is used in the synthesis of other barium compounds that have medical uses.
Industry: Barium hydroxide is employed in the production of barium salts, such as barium sulfate and barium carbonate.
Mécanisme D'action
Target of Action
Barium hydroxide hydrate, also known as baryta or baryta-water, is a chemical compound with the formula Ba(OH)2 . It primarily targets acids in its environment, acting as a strong base .
Mode of Action
Barium hydroxide hydrate interacts with its targets (acids) through neutralization reactions . In these reactions, the hydroxide ions (OH-) from barium hydroxide react with hydrogen ions (H+) from the acids to form water (H2O), while the barium ions (Ba2+) combine with the remaining anions from the acid to form a salt .
Biochemical Pathways
Barium hydroxide hydrate is involved in the neutralization of acids , which is a fundamental process in many biochemical pathways . For instance, it can be used to titrate weak acids, as its clear aqueous solution is guaranteed to be free of carbonate . This is particularly useful in reactions that require the titrations of weak organic acids .
Pharmacokinetics
Its solubility in water is known to be high , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of barium hydroxide hydrate’s action is the formation of water and a salt, through its neutralization reactions with acids . Additionally, when heated to 800°C, barium hydroxide decomposes to barium oxide .
Action Environment
The action of barium hydroxide hydrate can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, it crystallizes as the octahydrate, which can be converted to the monohydrate by heating in air . Its reactivity with acids can also be affected by the concentration and strength of the acids present .
Safety and Hazards
Orientations Futures
Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging . Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .
Analyse Biochimique
Biochemical Properties
Barium hydroxide hydrate is involved in several biochemical reactions due to its strong basic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to donate hydroxide ions (OH⁻). These interactions often result in the neutralization of acidic groups within biomolecules, leading to changes in their structure and function. For instance, barium hydroxide hydrate can precipitate metal hydroxides from aqueous solutions, which is useful in biochemical assays to isolate specific metal ions .
Cellular Effects
The effects of barium hydroxide hydrate on cells and cellular processes are profound. Its strong alkalinity can disrupt cell membranes and alter cellular pH, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. Barium hydroxide hydrate can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage. Additionally, it can interfere with ion channels and transporters, affecting ion homeostasis and cellular function .
Molecular Mechanism
At the molecular level, barium hydroxide hydrate exerts its effects through several mechanisms. It can bind to acidic residues on proteins and enzymes, leading to conformational changes that affect their activity. Barium hydroxide hydrate can also inhibit or activate enzymes by altering the local pH environment, which can impact enzyme-substrate interactions. Furthermore, it can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barium hydroxide hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments. Long-term exposure to barium hydroxide hydrate can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects are important to consider in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of barium hydroxide hydrate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity. Threshold effects are often observed, where a certain dosage level results in a sudden increase in adverse effects. High doses of barium hydroxide hydrate can cause severe damage to tissues and organs, including the liver and kidneys, due to its strong alkalinity and potential to induce oxidative stress .
Metabolic Pathways
Barium hydroxide hydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, barium hydroxide hydrate can affect the citric acid cycle by modifying the activity of enzymes such as aconitase and isocitrate dehydrogenase. These changes can lead to alterations in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, barium hydroxide hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, barium hydroxide hydrate can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its effects. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of barium hydroxide hydrate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, barium hydroxide hydrate may localize to the mitochondria, where it can impact mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium hydroxide hydrate can be synthesized through several methods:
Dissolution of Barium Oxide in Water: Barium oxide (BaO) reacts with water to form barium hydroxide, which crystallizes as the octahydrate: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O} ]
Reaction of Barium Sulfide with Water: Barium sulfide (BaS) reacts with water to produce barium hydroxide and hydrogen sulfide: [ \text{BaS} + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ]
Industrial Production Methods: In industrial settings, barium hydroxide hydrate is typically produced by dissolving barium oxide in water. The resulting solution is then allowed to crystallize, forming the octahydrate. This process can be controlled to produce the monohydrate by heating the octahydrate in air .
Types of Reactions:
Neutralization Reactions: Barium hydroxide hydrate reacts with acids to form barium salts and water. For example, with nitric acid: [ 2\text{HNO}_3 + \text{Ba(OH)}_2 \rightarrow \text{Ba(NO}_3\text{)}_2 + 2\text{H}_2\text{O} ]
Decomposition: When heated to 800°C, barium hydroxide decomposes to barium oxide and water: [ \text{Ba(OH)}_2 \rightarrow \text{BaO} + \text{H}_2\text{O} ]
Reaction with Carbon Dioxide: Barium hydroxide reacts with carbon dioxide to form barium carbonate: [ \text{Ba(OH)}_2 + \text{CO}_2 \rightarrow \text{BaCO}_3 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Common acids like hydrochloric acid, sulfuric acid, and nitric acid are used in neutralization reactions.
Heat: Decomposition reactions require high temperatures, typically around 800°C.
Carbon Dioxide: Reaction with carbon dioxide occurs under standard atmospheric conditions .
Comparaison Avec Des Composés Similaires
Calcium Hydroxide (Ca(OH)₂):
Magnesium Hydroxide (Mg(OH)₂):
Strontium Hydroxide (Sr(OH)₂): Used in the refining of beet sugar and as a stabilizer in plastic production.
Uniqueness of Barium Hydroxide Hydrate: Barium hydroxide hydrate is unique due to its high solubility in water compared to other alkaline earth metal hydroxides. This property makes it particularly useful in analytical chemistry for titrations and in industrial applications where precise pH control is required .
Propriétés
IUPAC Name |
barium(2+);dihydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQTUHKAQKWLIN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944973 | |
| Record name | Barium hydroxide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22326-55-2, 12230-71-6, 40226-30-0 | |
| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium hydroxide, octahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium hydroxide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40226-30-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM HYDROXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27GID97XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the water content in barium hydroxide hydrate influence the characteristics of the synthesized barium titanate nanoparticles?
A2: The amount of water present during the synthesis of barium titanate using barium hydroxide hydrate directly affects the size of the resulting nanoparticles. [] The water, even in small amounts like that present in barium hydroxide monohydrate, is sufficient to hydrolyze the titanium precursor (titanium (IV) isopropoxide in this case). [] As the water concentration increases, the particle size of the resulting BaTiO3 decreases, indicating a direct correlation between these two factors. This control over particle size is crucial because it can impact the material's properties and potential applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


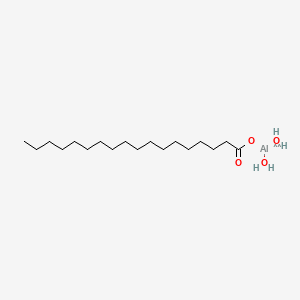
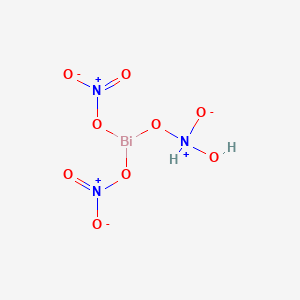
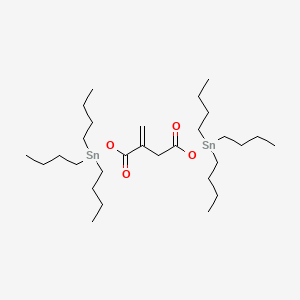
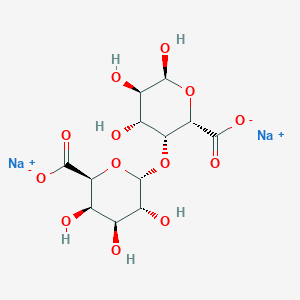
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1257695.png)

![3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1257698.png)

![magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)
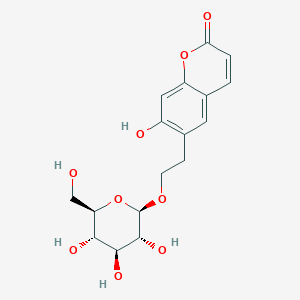
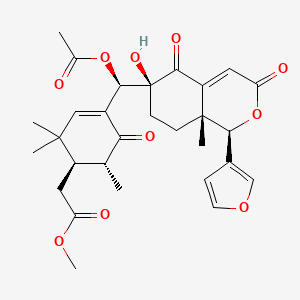

![[(2R,3R)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1257707.png)

